Human KR-20
Description
Overview of Host Defense Peptides in Human Innate Immunity
Host Defense Peptides (HDPs), also widely known as Antimicrobial Peptides (AMPs), are evolutionarily conserved molecules that serve as a critical first line of defense in the human innate immune system. nih.govubc.ca These peptides are produced by a variety of immune and epithelial cells and are found at strategic locations such as the skin and mucosal surfaces. nih.govmdpi.com Generally characterized as small (typically 12 to 60 amino acids), cationic, and amphipathic molecules, HDPs exhibit broad-spectrum antimicrobial activity against a wide array of pathogens, including bacteria, fungi, and some viruses. nih.govnih.gov
Their mechanism of action often involves the electrostatic attraction to negatively charged microbial membranes, leading to membrane disruption and permeabilization. vulcanchem.com Beyond this direct killing of microbes, HDPs are now recognized for their multifunctional roles as immunomodulators. They can influence various processes such as inflammation, wound healing, and cell differentiation, and act as a bridge between the innate and the subsequent adaptive immune responses. nih.govubc.camdpi.com In humans, HDPs are categorized into two major families: the defensins and the cathelicidins, each with distinct structural and functional characteristics. ubc.ca
The Cathelicidin (B612621) Family and its Significance in Human Biology
The cathelicidin family is a key group of HDPs found across many mammalian species. nih.govwikipedia.org A defining feature of this family is its gene structure, which encodes a highly conserved N-terminal pro-sequence, known as the cathelin-like domain, and a highly variable C-terminal peptide domain. wikipedia.orgwikidoc.org This precursor protein is inactive and stored within the granules of immune cells like neutrophils and macrophages. wikipedia.orgmdpi.com
In humans, there is only one known member of the cathelicidin family, encoded by the CAMP (Cathelicidin Antimicrobial Peptide) gene. nih.govwikipedia.org This gene produces a precursor protein called hCAP-18 (human Cationic Antimicrobial Protein of 18 kDa). wikipedia.org Upon stimulation by infection or inflammation, hCAP-18 is proteolytically cleaved by enzymes, such as proteinase 3, to release the C-terminal active peptide. wikipedia.org This active form is a 37-amino acid peptide named LL-37, so-called because it begins with two leucine (B10760876) residues. nih.gov LL-37 is a multifunctional molecule, contributing not only to direct antimicrobial defense but also playing significant roles in modulating host immune and inflammatory responses. nih.govmdpi.com
Identification and Derivation of Human KR-20 Peptide within the Cathelicidin System
The full-length active peptide, LL-37, can be further processed into smaller, naturally occurring fragments that retain or, in some cases, exhibit enhanced biological activity. This compound is one such peptide. It is a 20-amino acid fragment derived from the C-terminal region of LL-37. vulcanchem.com
Scientific research has identified KR-20, along with other LL-37 fragments like KS-30 and RK-31, in human sweat. nih.gov This discovery highlighted that the processing of cathelicidin is a dynamic process that can generate a variety of active peptides in different tissues. The derivation of KR-20 from LL-37 indicates that this shorter peptide contains a concentrated region of antimicrobial potency. vulcanchem.com Comparative studies have shown that while the parent molecule LL-37 has a broad range of activities, fragments like KR-20 can display more potent or specialized microbicidal effects against certain pathogens. vulcanchem.com
Interactive Data Table of Mentioned Peptides
| Peptide Name | Precursor | Amino Acid Length | Source Organism | Key Characteristics |
| hCAP-18 | - | 170 (full precursor) | Homo sapiens (Human) | Inactive precursor of LL-37. wikipedia.org |
| LL-37 | hCAP-18 | 37 | Homo sapiens (Human) | The primary active form of human cathelicidin. nih.govwikipedia.org |
| KR-20 | LL-37 | 20 | Homo sapiens (Human) | C-terminal fragment of LL-37 found in sweat. nih.govvulcanchem.com |
| KS-30 | LL-37 | 30 | Homo sapiens (Human) | Fragment of LL-37 found in sweat. nih.gov |
| RK-31 | LL-37 | 31 | Homo sapiens (Human) | Fragment of LL-37 found in sweat. nih.gov |
| KR-12 | LL-37 | 12 | Homo sapiens (Human) | A shorter, active fragment of LL-37. vulcanchem.com |
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
KRIVQRIKDFLRNLVPRTES |
Origin of Product |
United States |
Molecular Architecture and Biological Features of Human Kr 20
Primary Structure and Amino Acid Composition of Human KR-20
The primary structure of a peptide is its unique linear sequence of amino acids. nih.gov this compound is a 20-residue peptide. Its sequence is determined by its origin as a cleavage product of the LL-37 peptide. Specifically, it comprises the amino acid residues from position 18 to 37 of the full LL-37 sequence. mdpi.com
The specific amino acid sequence for this compound is: Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-Asn-Leu-Val-Pro-Arg-Thr-Glu-Ser
The composition of its amino acids, which dictates its chemical properties, is detailed in the tables below.
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid | Three-Letter Code | One-Letter Code |
|---|---|---|---|
| 1 | Lysine | Lys | K |
| 2 | Arginine | Arg | R |
| 3 | Isoleucine | Ile | I |
| 4 | Valine | Val | V |
| 5 | Glutamine | Gln | Q |
| 6 | Arginine | Arg | R |
| 7 | Isoleucine | Ile | I |
| 8 | Lysine | Lys | K |
| 9 | Aspartic acid | Asp | D |
| 10 | Phenylalanine | Phe | F |
| 11 | Leucine (B10760876) | Leu | L |
| 12 | Arginine | Arg | R |
| 13 | Asparagine | Asn | N |
| 14 | Leucine | Leu | L |
| 15 | Valine | Val | V |
| 16 | Proline | Pro | P |
| 17 | Arginine | Arg | R |
| 18 | Threonine | Thr | T |
| 19 | Glutamic acid | Glu | E |
| 20 | Serine | Ser | S |
Table 2: Amino Acid Composition and Classification in this compound
| Amino Acid | Count | Property |
|---|---|---|
| Arginine (Arg) | 4 | Basic, Positively Charged |
| Leucine (Leu) | 2 | Hydrophobic, Aliphatic |
| Lysine (Lys) | 2 | Basic, Positively Charged |
| Isoleucine (Ile) | 2 | Hydrophobic, Aliphatic |
| Valine (Val) | 2 | Hydrophobic, Aliphatic |
| Asparagine (Asn) | 1 | Polar, Neutral |
| Aspartic acid (Asp) | 1 | Acidic, Negatively Charged |
| Glutamine (Gln) | 1 | Polar, Neutral |
| Glutamic acid (Glu) | 1 | Acidic, Negatively Charged |
| Phenylalanine (Phe) | 1 | Hydrophobic, Aromatic |
| Proline (Pro) | 1 | Unique |
| Serine (Ser) | 1 | Polar, Neutral |
| Threonine (Thr) | 1 | Polar, Neutral |
Conformational Dynamics and Secondary Structure of this compound in Biological Environments
The three-dimensional shape of a peptide, or its secondary structure, is critical to its function and is influenced by its environment. Peptides like KR-20 exhibit conformational dynamics, meaning their structure can change.
In aqueous solutions, some fragments of LL-37 may remain in an unstructured, or random coil, conformation. However, in the presence of membrane-mimicking environments, such as lipid micelles, these peptides often adopt a more defined structure. Research on LL-37 and its fragments, particularly those from the C-terminal region like KR-20, shows a propensity to form an α-helical structure upon interacting with membranes. unmc.eduacs.org This transition to a helical conformation is a key feature of the mechanism by which LL-37 and its derivatives interact with bacterial membranes. mdpi.com
The specific amino acid composition influences these dynamics. For instance, studies on related fragments have shown that electrostatic interactions between charged residues on the peptide and the lipid environment can affect the stability and extent of helicity. unmc.edu Furthermore, a notable biological feature related to its structure is the ability of KR-20 to form aggregates. mdpi.com
Structural Relationship of this compound to its Precursor LL-37 and Other Cathelicidin (B612621) Fragments
This compound is not synthesized directly but is a naturally occurring fragment of the human cathelicidin peptide, LL-37. mdpi.com LL-37 is the 37-amino acid, C-terminal peptide derived from the human cathelicidin precursor protein, hCAP-18 (human cationic antimicrobial protein 18).
KR-20 is generated when the N-terminal 17 amino acids of LL-37 are cleaved away. mdpi.com Therefore, KR-20 represents the C-terminal portion of its parent molecule. The study of such fragments is crucial for identifying the specific regions or "active domains" within LL-37 responsible for its various biological activities.
Other fragments of LL-37 have also been identified and studied to understand its structure-activity relationship. These include:
KR-12 : A smaller, 12-residue peptide (residues 18-29 of LL-37) that represents the core antimicrobial region and constitutes the N-terminal part of KR-20. asm.org
GF-17 : A 17-residue peptide corresponding to residues 17-32 of LL-37, which significantly overlaps with KR-20. unmc.eduasm.org
GI-20 : A 20-residue peptide derived from residues 13-32 of LL-37. unmc.edu
SK-24 : A 24-residue peptide corresponding to residues 9-32 of LL-37. unmc.edu
Biosynthesis, Processing, and Regulation of Human Kr 20 Expression
Gene Expression and Transcriptional Regulation of Human Cathelicidin (B612621) Antimicrobial Peptide (hCAP18/CAMP)
The journey to producing KR-20 begins with the expression of the human cathelicidin antimicrobial peptide gene (CAMP), which encodes the precursor protein hCAP18. oncotarget.com This gene is the sole member of the cathelicidin family found in humans. asm.org Its expression is not ubiquitous; rather, it is primarily observed in specific cells and tissues, including bone marrow, neutrophils, and various epithelial cells. oncotarget.comnih.gov
The regulation of CAMP gene expression is complex and involves a variety of transcription factors and signaling pathways. The promoter region of the CAMP gene contains binding sites for several key regulatory proteins. asm.org Notably, the active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), is a potent inducer of CAMP gene expression. openbiochemistryjournal.com This induction is mediated through the vitamin D receptor (VDR), which, upon binding to 1,25(OH)2D3, directly interacts with a vitamin D response element (VDRE) in the CAMP promoter, thereby activating transcription. openbiochemistryjournal.comnih.gov
Furthermore, the promoter region of the CAMP gene contains elements that can be regulated by inflammatory signals. asm.org For instance, the transcription factor nuclear factor-kappa B (NF-κB), a central player in inflammatory responses, can influence CAMP expression. scielo.brnih.gov Additionally, the promoter has binding sites for the acute-phase response factor and nuclear factor for interleukin-6 (IL-6), suggesting that the cytokine IL-6 plays a significant role in modulating CAMP gene expression. asm.org In fact, co-localization of hCAP18 and IL-6 has been observed in various squamous epithelia, supporting a local regulatory mechanism. asm.org
Other signaling pathways, such as those involving cAMP-response element-binding protein (CREB) and activator protein-1 (AP-1), are also crucial in regulating cathelicidin expression in mucosal epithelial cells. nih.gov The intricate interplay of these transcription factors and signaling molecules allows for a finely tuned response to various stimuli, ensuring that cathelicidin production is initiated when and where it is needed for host defense.
Post-Translational Processing of hCAP18 to LL-37 and Subsequent Proteolytic Cleavage to Human KR-20
Once the CAMP gene is transcribed and translated, the resulting protein, hCAP18, undergoes a series of post-translational processing steps to generate the biologically active peptides LL-37 and, subsequently, KR-20. imrpress.comimrpress.com The hCAP18 protein itself is an 18-kDa precursor that is stored in the secondary granules of neutrophils and can also be found in other immune and epithelial cells. oncotarget.comnih.govopenbiochemistryjournal.com
The initial and most well-characterized cleavage event converts hCAP18 into the 37-amino acid peptide LL-37. imrpress.com This process is not intracellular but rather occurs extracellularly following the release of hCAP18. nih.gov
Proteolytic Enzymes Involved in KR-20 Generation
The generation of LL-37 from hCAP18 is primarily carried out by serine proteases released from the azurophilic granules of neutrophils. nih.gov Specifically, proteinase 3 has been identified as the key enzyme responsible for this cleavage. imrpress.comnih.gov Elastase, another neutrophil-derived protease, can also process hCAP18 to LL-37. imrpress.comimrpress.com
Following the generation of LL-37, further proteolytic cleavage can occur, leading to the formation of smaller, yet still biologically active, fragments, including KR-20. imrpress.comimrpress.com In human sweat, for example, LL-37 is known to be degraded into shorter peptides like KR-20. imrpress.comimrpress.com This secondary processing is mediated by different enzymes, namely kallikrein 5 and kallikrein 7. imrpress.comimrpress.com In seminal plasma, a different protease, the prostate-derived gastricsin, cleaves hCAP18 to produce a slightly longer peptide, ALL-38. imrpress.comimrpress.com
Key Proteolytic Enzymes in Cathelicidin Processing
| Precursor | Product | Enzyme | Source/Location |
|---|---|---|---|
| hCAP18 | LL-37 | Proteinase 3 | Neutrophil azurophil granules |
| hCAP18 | LL-37 | Elastase | Neutrophil azurophil granules |
| LL-37 | KR-20, RK-31, KS-30 | Kallikrein 5, Kallikrein 7 | Human sweat |
| hCAP18 | ALL-38 | Gastricsin | Prostate (seminal plasma) |
Tissue and Cellular Localization of KR-20 Processing
The expression of the precursor hCAP18 is widespread in various tissues, particularly at epithelial surfaces that form a barrier against the external environment. These include the skin, mouth, tongue, esophagus, cervix, and vagina. asm.org Immune cells such as neutrophils, monocytes, and mast cells are also major producers of hCAP18. oncotarget.commdpi.com
The processing of hCAP18 to LL-37 primarily occurs in the extracellular space following the degranulation of neutrophils at sites of inflammation or infection. nih.gov The subsequent processing of LL-37 into smaller fragments like KR-20 has been specifically identified in human sweat, suggesting a role for these peptides in the innate defense of the skin. imrpress.comimrpress.com While the precise localization of KR-20 generation in other tissues is less defined, it is likely to occur in microenvironments where both LL-37 and the necessary proteases, such as kallikreins, are present.
Molecular Mechanisms Modulating KR-20 Production and Secretion
The production and secretion of cathelicidins, the precursors to KR-20, are modulated by a complex network of molecular mechanisms. These include hormonal signals, environmental triggers, and inflammatory pathways that can upregulate the entire cathelicidin pathway, leading to increased availability of the active peptides.
Hormonal and Environmental Inducers of Cathelicidin Pathway Activation
A primary hormonal inducer of the cathelicidin pathway is vitamin D. openbiochemistryjournal.comnih.gov The active form, 1,25(OH)2D3, strongly upregulates the expression of the CAMP gene in myeloid cells and epithelial cells. openbiochemistryjournal.com This occurs through the binding of the vitamin D receptor to the CAMP gene promoter. nih.gov This link between vitamin D and cathelicidin production is a crucial part of the innate immune response. openbiochemistryjournal.com
Environmental stimuli also play a role in activating the cathelicidin pathway. For instance, ultraviolet (UV) radiation, a component of sunlight, can promote the expression of CAMP in keratinocytes through both vitamin D-dependent and endoplasmic reticulum (ER) stress-induced pathways. researchgate.net Additionally, short-chain fatty acids like butyrate, which are produced by the gut microbiota, can induce cathelicidin expression in intestinal epithelial cells. mdpi.com
Inflammatory Signaling Pathways and KR-20 Upregulation
Inflammation is a powerful trigger for cathelicidin production. nih.govbiomolther.orgmdpi.com Bacterial products, such as lipopolysaccharide (LPS), can stimulate the expression of cathelicidin in various cell types. mdpi.com This response is often mediated through Toll-like receptors (TLRs), which are key sensors of microbial components. frontiersin.org For example, activation of TLR2 can lead to the VDR-mediated induction of cathelicidin. nih.gov
Inducers of the Cathelicidin Pathway
| Category | Inducer | Signaling Pathway/Mechanism | Cell/Tissue Type |
|---|---|---|---|
| Hormonal | 1,25-dihydroxyvitamin D3 | Vitamin D Receptor (VDR) activation | Myeloid cells, epithelial cells |
| Environmental | UV Radiation | Vitamin D-dependent and ER stress pathways | Keratinocytes |
| Environmental | Butyrate | Not fully elucidated | Intestinal epithelial cells |
| Inflammatory | Lipopolysaccharide (LPS) | Toll-like Receptor (TLR) signaling | Various immune and epithelial cells |
| IL-1, TNF-α | NF-κB, PI3K signaling | Adipocytes, other inflammatory cells |
Mechanistic Insights into the Biological Actions of Human Kr 20
Antimicrobial Mechanisms of Action
The primary antimicrobial function of Human KR-20 is the disruption of microbial membrane integrity, a hallmark of many cationic antimicrobial peptides. vulcanchem.comnih.gov This process is rapid and leads to cell death, making it difficult for microorganisms to develop resistance. vulcanchem.com
The initial interaction between this compound and microbial cells is driven by electrostatic attraction. vulcanchem.commdpi.com The peptide's net positive charge facilitates its binding to negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. nih.govmdpi.com
Following this initial binding, the amphipathic nature of this compound, possessing both hydrophobic and hydrophilic regions, allows it to insert into the lipid bilayer of the microbial membrane. vulcanchem.comnih.gov This insertion disrupts the membrane's structure, leading to permeabilization through various proposed mechanisms, including the formation of pores or a more generalized destabilization described by the "carpet" or "toroidal pore" models. vulcanchem.commdpi.com This disruption ultimately leads to the leakage of intracellular contents and cell death. vulcanchem.com The efficiency of this process can be influenced by the peptide concentration and the specific composition of the target microbial membrane. vulcanchem.com
The permeabilization of the microbial membrane by this compound directly compromises cellular integrity. vulcanchem.com This loss of a physical barrier allows for the uncontrolled flux of ions and essential metabolites, disrupting the electrochemical gradients necessary for cellular processes. The leakage of cytoplasmic contents, including ions, ATP, and genetic material, ultimately leads to cell lysis and death. vulcanchem.com
Beyond direct membrane lysis, the disruption of the membrane can also interfere with essential cellular processes that are membrane-associated. This includes the inhibition of cell wall synthesis, as the enzymes and precursor molecules involved are located at or transported across the cell membrane. Furthermore, by gaining entry into the cytoplasm, this compound may interact with intracellular targets, such as DNA and proteins, further disrupting cellular functions, a mechanism observed with its parent peptide, LL-37. nih.gov
This compound can act in concert with other components of the innate immune system to enhance antimicrobial activity. Research has shown that KR-20 exhibits synergistic effects with other cathelicidin-derived peptides, such as KS-30. uniprot.org When combined, these peptides can kill bacteria like S. aureus and E. coli, as well as the fungus C. albicans, at lower concentrations than when used individually. uniprot.org This synergy is maintained even under high salt conditions, which can often inhibit the activity of single antimicrobial peptides. uniprot.org
This cooperative action suggests that different peptide fragments may have complementary mechanisms or that their combined presence enhances their ability to disrupt microbial membranes. This synergy broadens the spectrum and efficacy of the host's innate defense mechanisms.
Disruption of Microbial Cellular Integrity and Processes
Immunomodulatory Mechanisms
In addition to its direct antimicrobial effects, this compound plays a significant role in modulating the host's immune response, influencing the behavior of various immune cells. oup.com
Chemotaxis, the directed movement of cells along a chemical gradient, is a fundamental process for a successful immune response, guiding immune cells to sites of infection or injury. cellomaticsbio.com this compound, like other host defense peptides, can act as a chemoattractant for various immune cells. oup.com While direct studies on KR-20's chemotactic properties are specific, the broader family of cathelicidins, including LL-37 from which KR-20 is derived, is known to be a potent chemoattractant for neutrophils, monocytes, and T cells. mdpi.com This recruitment of immune cells to the site of infection is crucial for clearing pathogens and initiating an adaptive immune response. cellomaticsbio.commdpi.com The process is mediated by the interaction of the peptide with specific cell surface receptors on immune cells, such as G protein-coupled receptors. mdpi.comnih.gov
This compound can influence the production of cytokines and chemokines, which are key signaling molecules that regulate inflammation and immune responses. oup.commdpi.com However, its effect appears to be distinct from its parent peptide, LL-37. While LL-37 is known to stimulate the release of chemokines like CXCL8 (IL-8) from keratinocytes, studies have shown that KR-20 does not share this ability. uniprot.org
This differential activity suggests a more nuanced role for KR-20 in immunomodulation. The specific signaling pathways influenced by KR-20 are a subject of ongoing research. The production of cytokines and chemokines is generally controlled by complex intracellular signaling cascades, such as the NF-κB and MAPK pathways. mdpi.com The interaction of this compound with immune and epithelial cells can modulate these pathways, leading to a tailored inflammatory response. For instance, the peptide could potentially dampen certain pro-inflammatory signals to prevent excessive inflammation and tissue damage, while still promoting an effective antimicrobial defense. The precise mechanisms and the full spectrum of cytokines and chemokines affected by KR-20 are still being elucidated.
Interactive Data Tables
Table 1: Documented Antimicrobial and Immunomodulatory Activities of this compound
| Activity | Description | Key Findings | References |
|---|---|---|---|
| Antimicrobial | Direct killing of microbes. | Potent activity against Gram-positive and Gram-negative bacteria. vulcanchem.com | vulcanchem.com |
| Membrane Permeabilization | Disruption of microbial membrane integrity. | Interacts with and disrupts microbial membranes, leading to cell death. vulcanchem.com | vulcanchem.com |
| Synergy | Enhanced activity with other molecules. | Acts synergistically with peptide KS-30 to kill bacteria and fungi. uniprot.org | uniprot.org |
| Immunomodulation | Modulation of host immune cell function. | Influences immune cell migration and cytokine/chemokine production. oup.com | oup.com |
| Chemotaxis | Recruitment of immune cells. | As a cathelicidin-derived peptide, it is expected to attract immune cells like neutrophils and monocytes. mdpi.com | mdpi.com |
| Cytokine/Chemokine Production | Regulation of inflammatory mediators. | Does not stimulate CXCL8 (IL-8) release from keratinocytes, unlike its parent peptide LL-37. uniprot.org | uniprot.org |
Role in Neutrophil Extracellular Trap (NET) Formation and Regulation
Neutrophil Extracellular Traps (NETs) are web-like structures composed of DNA, histones, and granular proteins, released by neutrophils to trap and kill pathogens. elifesciences.orgnih.govmdpi.com This process, known as NETosis, is a crucial component of the innate immune response. nih.govgenome.jp The formation of NETs can be triggered by various stimuli, including pathogens and certain endogenous molecules. elifesciences.orggenome.jp While essential for host defense, dysregulated NET formation is implicated in the pathophysiology of various inflammatory and autoimmune diseases. elifesciences.orgjove.com
The role of the antimicrobial peptide this compound, a truncated form of LL-37, in the modulation of NETosis is an area of active investigation. Research indicates that peptides derived from the human cathelicidin (B612621) LL-37 can influence the release of NETs. LL-37 itself is a known component of NETs and can act as a stimulus for their formation. nih.gov
Studies focusing on fragments of LL-37 suggest that these smaller peptides may also possess immunomodulatory functions, including the regulation of NETosis. The process of NETosis is complex, involving pathways that can be dependent or independent of NADPH oxidase, an enzyme complex responsible for producing reactive oxygen species (ROS). nih.govmdpi.com Key steps in NETosis include the decondensation of chromatin and the rupture of the nuclear and plasma membranes to release the NETs into the extracellular space. uni-goettingen.de The influence of peptides like KR-20 on these intricate cellular events is a subject of ongoing research to understand their full therapeutic and pathological potential.
Impact on Host Cell Signaling Transduction
This compound, as a derivative of the immunomodulatory peptide LL-37, is recognized for its ability to influence host cell signaling pathways, thereby affecting various cellular functions beyond its direct antimicrobial activities.
One of the key signaling systems reported to be influenced by a related peptide, KR-12, is the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway . In human bone marrow mesenchymal stem cells (HBMSCs), KR-12 has been shown to promote osteogenic differentiation. researchgate.net This effect is achieved through the activation of the BMP/SMAD pathway, a crucial signaling cascade in bone formation. researchgate.net Specifically, KR-12 was found to increase the transcription of BMP2, a key upstream activator of this pathway, leading to the phosphorylation of SMAD proteins. researchgate.net
Furthermore, investigations into the interaction of LL-37 and its derivatives with bacteria have revealed an impact on bacterial signaling systems, which can have indirect effects on the host. For instance, sub-lethal concentrations of LL-37 and its truncated version, KR-12, can activate the PhoQ/PhoP signaling system in E. coli. biorxiv.org This two-component regulatory system is involved in sensing and responding to environmental cues, including the presence of antimicrobial peptides. biorxiv.org Activation of this pathway by these peptides can lead to modifications in the bacterial cell envelope, which in turn can alter the pathogen's interaction with host cells. biorxiv.org
The broader family of antimicrobial peptides, to which KR-20 belongs, is known to interact with various host cell receptors and modulate signaling cascades that are central to the immune response. These can include pathways like the mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathways, which are pivotal in regulating the expression of pro-inflammatory and anti-inflammatory cytokines. frontiersin.orgfrontiersin.org The precise impact of KR-20 on these specific pathways in different host cell types remains an area of continued research.
Table 1: Research Findings on the Impact of KR-12 on Host Cell Signaling
| Cell Type | Peptide | Signaling Pathway Affected | Observed Effect | Reference |
| Human Bone Marrow Mesenchymal Stem Cells (HBMSCs) | KR-12 | BMP/SMAD | Promoted osteogenic differentiation | researchgate.net |
| E. coli (bacterial cell) | KR-12 | PhoQ/PhoP | Activation of the signaling system | biorxiv.org |
Physiological Roles and Systemic Biological Implications of Human Kr 20
Contribution to Localized Innate Immune Responses
As a component of the innate immune system, KR-20 exhibits direct antimicrobial activity against a range of pathogens, including bacteria and parasites. uniprot.orgvulcanchem.com Its presence at epithelial and mucosal surfaces forms a crucial first line of defense against infection. aai.orgnih.gov
The skin and other epithelial surfaces provide a physical barrier against invading microbes. Antimicrobial peptides (AMPs) like KR-20 are essential components of this barrier, contributing to its chemical defense. nih.govfrontiersin.org KR-20 is one of the processed forms of cathelicidin (B612621) expressed by keratinocytes in human skin. nih.gov The production of cathelicidins, the precursors to peptides like KR-20, is increased following injury or disruption of the epithelial barrier. nih.gov
The integrity of the epithelial barrier is crucial for preventing infections, and its disruption can lead to inflammatory conditions. acs.orgzaslavsky.com.uajelsciences.com While the broader family of cathelicidins is known to be involved in maintaining this barrier, KR-20's specific role is highlighted by its presence in skin. nih.govnih.gov The process of wound healing, a key aspect of tissue homeostasis, involves three overlapping stages: inflammation, cell proliferation and tissue formation, and remodeling. dovepress.com The antimicrobial and immunomodulatory properties of peptides derived from LL-37, such as the related KR-12 peptide, suggest a role in promoting re-epithelialization and accelerating wound healing. dovepress.com
Mucosal surfaces, such as those in the respiratory and gastrointestinal tracts, are major entry points for pathogens. frontiersin.org Antimicrobial peptides are key to the immunity of these surfaces. frontiersin.orgdovepress.com They are expressed by epithelial cells and help control the microbial balance, preventing the overgrowth of commensal organisms and protecting against pathogens. frontiersin.orgjelsciences.com
KR-20, as a derivative of LL-37, is part of this mucosal defense system. nih.govimrpress.com For instance, the precursor cathelicidin is crucial for effective lung mucosal immunity against bacterial pneumonia. nih.gov The ability of KR-20 to act against parasites like Entamoeba histolytica further underscores its importance in mucosal immunity, particularly in the gut. nih.govresearchgate.net Research has shown that KR-20 is the most effective among several LL-37-derived peptides in damaging E. histolytica trophozoites. nih.gov
Table 1: Antimicrobial Activity of Human KR-20 and Related Peptides
| Peptide | Target Organism | Observed Effect | Reference(s) |
|---|---|---|---|
| KR-20 | S. aureus, E. coli, C. albicans | Synergistic antibacterial and antifungal activity with other peptides. | uniprot.org |
| KR-20 | Gram-positive and Gram-negative bacteria | Broad-spectrum antimicrobial activity. | vulcanchem.com |
| KR-20 | Entamoeba histolytica | Most effective among LL-37 derivatives in damaging trophozoites. | nih.gov |
| KR-20 | Trichomonas vaginalis | Higher microbicidal effect than LL-37. | researchgate.net |
| KR-20 | Group A Streptococcus (GAS) | M1 protein of GAS can sequester and neutralize KR-20. | nih.gov |
Role in Epithelial Barrier Defense and Tissue Homeostasis
Participation in Broader Immunological Regulation
Beyond its direct antimicrobial functions, KR-20 is involved in modulating the wider immune response. This includes interactions with the adaptive immune system and influencing inflammatory processes and tissue repair.
The innate immune system, of which KR-20 is a part, plays a crucial role in initiating and shaping the adaptive immune response. jmb.or.krkoreascience.kr Antimicrobial peptides can act as signaling molecules that bridge these two arms of the immune system. imrpress.com For example, the parent molecule LL-37 is known to be a chemoattractant for immune cells like T lymphocytes, which are key components of adaptive immunity. imrpress.comaai.org
While direct studies on KR-20's interaction with adaptive immune cells are less common than those on LL-37, its origin from a molecule with known immunomodulatory functions suggests a potential role. imrpress.comaai.org However, some research indicates that while LL-37 can inhibit the activation of dendritic cells (important antigen-presenting cells that link innate and adaptive immunity), KR-20, despite its enhanced antimicrobial activity, does not share this specific inhibitory function. aai.org This suggests that the processing of LL-37 into smaller peptides like KR-20 can lead to a functional specialization, with KR-20 being more focused on direct microbicidal action.
The inflammatory response is a critical part of the healing process, but it must be tightly regulated to prevent excessive tissue damage. oup.comfrontiersin.org Peptides derived from cathelicidin can have both pro- and anti-inflammatory roles. aai.org For example, the related peptide KR-12 has been reported to modulate inflammation. dovepress.com
Some peptides can influence the polarization of macrophages, key cells in both inflammation and its resolution, guiding them towards a phenotype that promotes tissue repair. oup.com While specific data on KR-20's direct role in macrophage polarization is limited, the broader family of host defense peptides is known to be involved in these processes. nih.gov The release of peptides in response to injury suggests their involvement in the complex processes of tissue remodeling and regeneration. nih.gov
Table 2: Research Findings on the Immunomodulatory and Other Biological Activities of this compound
| Research Area | Key Finding | Implication | Reference(s) |
|---|---|---|---|
| Innate Immunity | Possesses higher microbicidal effects than the parent molecule LL-37 against certain pathogens. | A concentrated antimicrobial region within the LL-37 sequence. | nih.govvulcanchem.com |
| Adaptive Immunity | Unlike LL-37, does not inhibit dendritic cell activation in a specific model. | Functional specialization of LL-37 fragments. | aai.org |
| Mucosal Defense | Found in human sweat and active against pathogens like E. histolytica. | A key component of epithelial and mucosal barrier defense. | imrpress.comnih.gov |
| Inflammation | Part of a family of peptides with complex pro- and anti-inflammatory roles. | Potential to influence the balance of inflammation and tissue repair. | imrpress.comaai.org |
Interplay with Adaptive Immune Components
Implications of Dysregulated KR-20 Activity in Disease Pathogenesis
Given its role in immunity and inflammation, it is plausible that the dysregulation of KR-20 could be implicated in various diseases. The parent molecule, LL-37, is known to be involved in conditions like psoriasis and rosacea when its levels are abnormally high. imrpress.com
Alterations in Host-Pathogen Interaction Dynamics
The human peptide KR-20, a derivative of the cathelicidin LL-37, plays a significant role in modulating the interactions between the human host and various pathogens. imrpress.com Its primary function in this context is as a potent antimicrobial agent, directly targeting and eliminating a broad spectrum of microorganisms. uniprot.orgvulcanchem.com
Research has demonstrated that KR-20 exhibits significant microbicidal activity against bacteria, parasites, and fungi. researchgate.netvulcanchem.com This broad-spectrum capability allows it to act as a first-line defense mechanism. The peptide is found in human sweat, where it is cleaved from its precursor LL-37, suggesting a role in topical antimicrobial defense. uniprot.orgimrpress.com
KR-20's mechanism of action primarily involves the disruption of microbial cell membranes. vulcanchem.com Its amphipathic structure enables it to interact with and permeabilize these membranes, leading to cell death. vulcanchem.com This direct lytic activity is effective against both Gram-positive and Gram-negative bacteria. uniprot.orgvulcanchem.com
A key aspect of KR-20's role in host-pathogen dynamics is its ability to act synergistically with other components of the innate immune system and with conventional antibiotics. It has been shown to work in concert with other LL-37-derived peptides, such as KS-30 and KR-31, to kill pathogens like S. aureus, E. coli, and C. albicans at lower concentrations than when used alone. uniprot.org Furthermore, studies have shown that even low concentrations of KR-20 can enhance the efficacy of antibiotics like metronidazole (B1676534) against both sensitive and resistant strains of the parasite Trichomonas vaginalis. researchgate.netnih.gov This suggests that KR-20 can alter the host-pathogen balance not only by direct killing but also by lowering the threshold for clearance by other antimicrobial agents.
The following table summarizes the antimicrobial activity of KR-20 against various pathogens as documented in research findings.
| Pathogen | Type | Finding | Reference(s) |
| Staphylococcus aureus | Gram-positive bacterium | Synergistic killing with peptides KS-30 and KR-31. | uniprot.org |
| Escherichia coli | Gram-negative bacterium | Synergistic killing with peptides KS-30 and KR-31. | uniprot.org |
| Candida albicans | Fungus | Synergistic killing with peptides KS-30 and KR-31. | uniprot.org |
| Trichomonas vaginalis | Parasite | High efficacy against both metronidazole-sensitive and -resistant strains; synergistic effect with metronidazole. | researchgate.netnih.gov |
| Entamoeba histolytica | Parasite | Damages trophozoites, with KR-20 being more effective than LL-37 and KR-12. | researchgate.net |
| Acinetobacter baumannii (MDR) | Gram-negative bacterium | Exhibits significant antimicrobial and anti-biofilm activity against multidrug-resistant strains. | nih.gov |
Contributions to Immunological Imbalance
The functions of KR-20 extend beyond direct antimicrobial action to include modulation of the host's immune response. As a fragment of the well-known immunomodulatory peptide LL-37, KR-20 is part of a complex system that helps to shape the immune environment at sites of infection or injury. imrpress.comvulcanchem.com The balance between pro-inflammatory and anti-inflammatory signals is crucial for an effective yet controlled immune response, and peptides like KR-20 are important players in maintaining this equilibrium.
The generation of KR-20 and other shorter fragments from LL-37 by proteases at sites of inflammation suggests a mechanism for refining the immune response. imrpress.com While the parent molecule LL-37 has a broad range of immunomodulatory functions, its cleavage into smaller peptides like KR-20 may result in fragments with more specialized or potent activities. imrpress.comresearchgate.net For instance, several studies have noted that shorter derivatives of LL-37, including KR-20, can possess higher microbicidal effects than the full-length peptide. researchgate.netnih.gov This enhanced potency can shift the immunological balance at a local level, favoring rapid pathogen clearance.
An immunological imbalance can occur when the host's response is either insufficient to clear a pathogen or is excessive, leading to tissue damage. mdpi.comoncotarget.com By exhibiting potent, localized antimicrobial activity, KR-20 can contribute to a more efficient innate immune response, thereby preventing the establishment of infections that might otherwise trigger a more widespread and potentially damaging inflammatory cascade. uniprot.orgnih.gov
The interaction between the host immune system and pathogens is a delicate balance. embopress.orgiiserkol.ac.in The presence of antimicrobial peptides like KR-20 at epithelial barriers, such as the skin, is a critical component of innate immunity that helps prevent this balance from tipping in favor of the pathogen. uniprot.orgimrpress.com The synergistic effects of KR-20 with other peptides and conventional drugs also highlight its role in restoring immunological balance by overcoming pathogen resistance mechanisms. researchgate.netnih.gov
The following table details the comparative antimicrobial efficacy of KR-20 and its parent peptide, LL-37, which underscores its potential to influence the immunological balance by providing a more potent first-line defense.
| Peptide | Target Organism | Comparative Efficacy | Implication for Immunological Balance | Reference(s) |
| KR-20 | Trichomonas vaginalis | More effective in decreasing viability than LL-37. | Potent, direct clearance of parasites may reduce the need for a prolonged inflammatory response. | researchgate.netnih.gov |
| KR-20 | Entamoeba histolytica | More effective at damaging trophozoites than LL-37. | Efficient elimination of the pathogen can prevent chronic infection and associated immune pathology. | researchgate.net |
| KR-20 | General | Possesses higher microbicidal effect than LL-37 in several studies. | Enhanced local antimicrobial activity can quickly reduce pathogen load, preventing an escalated and potentially dysregulated systemic immune response. | researchgate.netnih.govvulcanchem.com |
| KR-20 | Multidrug-resistant A. baumannii | MIC ranged from 16 to 64 μg/mL, comparable to or slightly higher than LL-37, but showed potent bactericidal activity at low concentrations (8 μg/mL). | Effective against resistant pathogens, helping to control infections that could otherwise lead to chronic inflammation and immune imbalance. | nih.gov |
Mentioned Compounds
| Compound Name |
| This compound |
| LL-37 |
| KS-30 |
| KR-31 |
| Metronidazole |
| Kallikrein 5 |
| Kallikrein 7 |
| KR-12 |
| FK-13 |
The human peptide KR-20 is a 20-amino acid cationic antimicrobial peptide. imrpress.com It is not synthesized directly but is a naturally occurring fragment of a larger precursor protein, the human cathelicidin antimicrobial peptide hCAP-18. uniprot.orgimrpress.com The full-length hCAP-18 is processed to release the 37-amino acid peptide known as LL-37, a well-documented component of the innate immune system. imrpress.com In specific physiological contexts, such as on the skin surface in sweat, LL-37 is further cleaved by proteases like kallikrein 5 and kallikrein 7 to generate several shorter peptides, including KR-20. uniprot.orgimrpress.com These fragments, including KR-20, often exhibit distinct or more potent biological activities compared to their parent molecule. imrpress.comresearchgate.net
Alterations in Host-Pathogen Interaction Dynamics
This compound significantly alters the dynamic between the host and invading pathogens primarily through its potent and broad-spectrum antimicrobial activity. uniprot.orgvulcanchem.com This peptide is a key effector molecule of the innate immune system, providing a rapid first-line defense against a variety of infectious agents. imrpress.com Its presence in sweat underscores its role in cutaneous defense. uniprot.org
The principal mechanism by which KR-20 exerts its antimicrobial effect is through the direct disruption of microbial cell membranes, a hallmark of many antimicrobial peptides. vulcanchem.com This action leads to membrane permeabilization and subsequent lysis of the pathogen. vulcanchem.com Research has confirmed its efficacy against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and parasites. researchgate.netvulcanchem.com
A critical feature of KR-20 in modulating host-pathogen interactions is its capacity for synergy. Studies have shown that KR-20 works in concert with other LL-37-derived peptides, such as KS-30, to kill pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans more effectively and at lower concentrations than any single peptide alone. uniprot.org This synergistic action suggests a sophisticated, multi-pronged attack on microbes.
Furthermore, KR-20 can augment the efficacy of conventional antibiotics. For example, it has been demonstrated that low concentrations of KR-20 enhance the activity of metronidazole against both sensitive and drug-resistant strains of the parasite Trichomonas vaginalis. researchgate.netnih.gov This ability to overcome microbial resistance mechanisms can decisively shift the host-pathogen balance in favor of the host, facilitating the clearance of otherwise persistent infections. Research has also highlighted its effectiveness against multidrug-resistant (MDR) bacteria, such as Acinetobacter baumannii, where it not only kills the bacteria but also inhibits and disperses biofilms. nih.gov
The table below summarizes key research findings on the antimicrobial spectrum of KR-20.
| Pathogen | Type | Key Research Finding | Reference(s) |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive Bacterium | Exhibits synergistic killing when combined with other LL-37 fragments like KS-30. uniprot.org | uniprot.org |
| Escherichia coli | Gram-negative Bacterium | Demonstrates synergistic antimicrobial activity with related peptides. uniprot.org | uniprot.org |
| Candida albicans | Fungus | Acts synergistically with peptides KS-30 and KR-31 to kill the fungus at lower concentrations. uniprot.org | uniprot.org |
| Trichomonas vaginalis | Parasite | Shows higher microbicidal effect than the parent peptide LL-37 and works synergistically with metronidazole against resistant strains. researchgate.netnih.gov | researchgate.netnih.gov |
| Entamoeba histolytica | Parasite | More effective in damaging amoebic trophozoites compared to LL-37 and another fragment, KR-12. researchgate.net | researchgate.net |
| Multidrug-Resistant Acinetobacter baumannii | Gram-negative Bacterium | Possesses significant antimicrobial and antibiofilm activity against MDR clinical isolates. nih.gov | nih.gov |
Contributions to Immunological Imbalance
The role of KR-20 extends beyond direct pathogen elimination to influencing the complex and delicate balance of the host immune response. An effective immune reaction must be powerful enough to control an infection but sufficiently regulated to prevent excessive inflammation and damage to host tissues. oncotarget.comexplorationpub.com An imbalance in this system can lead to chronic inflammation or autoimmune conditions. mdpi.comnih.gov
As a derivative of the immunomodulatory peptide LL-37, KR-20 is an integral part of this regulatory network. imrpress.com The enzymatic processing of LL-37 into smaller fragments like KR-20 at sites of inflammation is a mechanism to tailor the immune response. imrpress.com In many instances, these shorter peptides, including KR-20, have demonstrated a more potent microbicidal effect than the full-length LL-37 molecule. researchgate.netnih.gov This enhanced, localized killing power can rapidly reduce the pathogen load, thereby diminishing the stimulus for a prolonged and potentially harmful systemic inflammatory response.
By efficiently neutralizing pathogens at the source, KR-20 helps to maintain immunological homeostasis. Its effectiveness against drug-resistant organisms is particularly important, as persistent infections are a common cause of chronic inflammation and immunological imbalance. nih.gov The ability of KR-20 to disrupt microbial biofilms—a common strategy used by pathogens to evade the immune system—further contributes to restoring a healthy host-pathogen equilibrium. nih.gov Therefore, the generation of KR-20 can be seen as a host strategy to create a steep, localized antimicrobial gradient that resolves an infection efficiently, preventing a shift toward a state of immunological imbalance characterized by chronic inflammation.
The following table compares the efficacy of KR-20 to its parent peptide, LL-37, highlighting its potential to potently influence the local immune environment.
| Peptide | Target Organism/Context | Comparative Efficacy Finding | Implication for Immunological Balance | Reference(s) |
|---|---|---|---|---|
| KR-20 | Trichomonas vaginalis | Demonstrated to be more effective at reducing parasite viability than LL-37. researchgate.netnih.gov | Rapid and efficient parasite clearance can prevent the establishment of chronic infection and associated inflammatory pathology. | researchgate.netnih.gov |
| KR-20 | General Antimicrobial Activity | Multiple studies report that shorter LL-37 derivatives, such as KR-20, possess a higher microbicidal effect than the parent peptide. researchgate.netnih.govvulcanchem.com | Enhanced local antimicrobial power can swiftly reduce pathogen burden, mitigating the need for an escalated, and potentially damaging, systemic immune response. | researchgate.netnih.govvulcanchem.com |
| KR-20 | Multidrug-Resistant A. baumannii | Exhibits potent bactericidal activity and is effective in preventing and dispersing biofilms. nih.gov | By combating resistant pathogens and their protective biofilms, it helps control infections that could otherwise lead to persistent inflammation and immune dysregulation. | nih.gov |
Advanced Research Methodologies and Analytical Approaches for Human Kr 20 Studies
Structural Biology Techniques for KR-20 Conformational Analysis
To comprehend the biological activity of KR-20, it is imperative to determine its three-dimensional structure. Structural biology offers powerful tools to analyze the peptide's conformation, particularly in environments that mimic its physiological context. jeolusa.comwikipedia.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the high-resolution, three-dimensional structure of peptides like KR-20 in solution. jeolusa.com To mimic the lipid bilayer of cell membranes where KR-20 exerts its effects, the peptide is often studied in the presence of detergent micelles. nih.govnih.gov These micellar environments provide a membrane-like setting that is crucial for the proper folding of membrane-active peptides. nih.gov
Solution NMR studies on fragments of the parent peptide of KR-20, LL-37, have been successfully conducted in detergent micelles such as sodium dodecyl sulfate (B86663) (SDS) and dodecylphosphocholine (B1670865) (DPC). nih.govmdpi.com These studies have been instrumental in revealing the helical nature of these peptides when associated with membranes. mdpi.comresearchgate.net For instance, the structure of LL-37 fragments has been determined in micelles, providing insights into the minimal regions required for membrane targeting. researchgate.net The choice of detergent and optimization of sample conditions, including pH, temperature, and salt concentration, are critical for obtaining high-quality NMR spectra with narrow linewidths suitable for structural determination. nih.gov
Challenges in NMR studies of membrane-associated peptides include potential line broadening and spectral overlap, especially for larger peptides. nih.govresearchgate.net However, techniques like Transverse Relaxation Optimized Spectroscopy (TROSY) can help overcome these challenges, enabling the study of larger protein-micelle complexes. mdpi.com
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of proteins and peptides like KR-20. jascoinc.commdpi.com This method measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information on the percentages of α-helix, β-sheet, turn, and random coil conformations. mdpi.comlibretexts.org
CD spectroscopy is particularly valuable for studying conformational changes in KR-20 upon interaction with membrane-mimicking environments, such as micelles or liposomes. libretexts.orgnih.gov The characteristic CD spectra for different secondary structures allow researchers to monitor the folding of the peptide. For example, α-helical structures typically show negative bands around 222 nm and 208 nm, while β-sheets exhibit a negative band around 218 nm. libretexts.orgunivr.it
Studies on the parent peptide LL-37 and its fragments have utilized CD spectroscopy to demonstrate that they are largely unstructured in aqueous solution but adopt a helical conformation in the presence of membrane mimetics, which is often correlated with their biological activity. mdpi.com The ease and speed of CD measurements make it an ideal tool for initial structural assessment and for monitoring conformational changes under various experimental conditions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Micellar Environments
Molecular Simulation and Computational Modeling of KR-20 Interactions
Computational approaches are indispensable for complementing experimental data and providing a dynamic, atomic-level view of KR-20's interactions with its biological targets.
Molecular dynamics (MD) simulations serve as a "computational microscope," offering detailed insights into the dynamic interactions between peptides like KR-20 and cell membranes. nih.govresearchgate.net These simulations can model the behavior of the peptide and lipid bilayer over time, revealing the mechanisms of binding, insertion, and potential disruption of the membrane. mdpi.comacs.org
MD simulations have been extensively used to study the parent peptide LL-37, providing valuable information that can be extrapolated to KR-20. These simulations have explored the peptide's interaction with different model membranes, such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), which mimic mammalian and bacterial membranes, respectively. mdpi.com Such studies have revealed differences in binding affinity and conformational changes of the peptide depending on the lipid composition of the bilayer. mdpi.com Key interactions, such as electrostatic and hydrophobic forces driving the association, can be quantified through these simulations. acs.org
| System | Force Field | Simulation Time | Key Findings | Reference |
|---|---|---|---|---|
| LL-37 in POPC bilayer | GROMOS96 | 500 ns | Peptide remains largely on the membrane surface with some shallow insertion. | mdpi.com |
| LL-37 in POPG bilayer | GROMOS96 | 500 ns | Stronger binding and deeper insertion into the bilayer compared to POPC. Higher helical content observed. | mdpi.com |
| Battacin analogs in model membranes | GROMACS | 500 ns | Combination of positively charged and hydrophobic residues drives membrane association and insertion. | acs.org |
In silico methods for structure-function prediction are crucial for understanding how the amino acid sequence of KR-20 dictates its three-dimensional structure and, consequently, its biological activity. nih.govoup.com These computational tools can predict the tertiary structure of a protein from its sequence, a process known as homology modeling or ab initio modeling. mdpi.comresearchgate.net
For peptides like KR-20, where a high-resolution experimental structure may not always be available, tools like AlphaFold and I-TASSER can generate predictive models. mdpi.comresearchgate.net These models can then be used as a starting point for further computational analyses, such as molecular docking to predict how KR-20 might interact with other proteins or receptors. nih.gov Furthermore, sequence-based prediction methods can identify key functional motifs within the peptide, such as regions prone to forming α-helices or those rich in charged residues that are important for membrane interaction. amegroups.org
By analyzing the structural and physicochemical properties derived from these in silico predictions, researchers can form hypotheses about the mechanism of action of KR-20, which can then be tested experimentally. oup.com
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Biochemical and Cell-Based Assays for Functional Characterization of KR-20
A variety of biochemical and cell-based assays are essential for validating the functional activity of KR-20 and understanding its biological effects. acs.orgnih.gov
Biochemical assays can directly measure the interaction of KR-20 with its molecular targets. For instance, binding assays can quantify the affinity of the peptide for specific lipids or other molecules. acs.org Functional assays, such as enzyme-linked immunosorbent assays (ELISA), can be used to measure the levels of KR-20 or its downstream targets in biological samples. assaygenie.com
Assays for Microbial Membrane Permeabilization
A primary mechanism of action for many antimicrobial peptides, including KR-20, is the disruption of microbial cell membranes. Several assays are employed to investigate and quantify this membrane permeabilization effect.
A common and effective method involves the use of fluorescent probes that are sensitive to changes in the membrane environment. The N-phenyl-1-naphthylamine (NPN) uptake assay is widely used to assess the permeabilization of the outer membrane of Gram-negative bacteria. researchgate.netfrontiersin.orgresearchgate.net NPN is a hydrophobic fluorescent probe that exhibits weak fluorescence in aqueous environments but becomes highly fluorescent upon entering the hydrophobic interior of a membrane. frontiersin.org An intact outer membrane effectively excludes NPN; however, when the membrane is disrupted by an agent like KR-20, NPN can enter, leading to a measurable increase in fluorescence. researchgate.netfrontiersin.org
To investigate the permeabilization of the inner bacterial membrane, the propidium iodide (PI) uptake assay is frequently utilized. researchgate.netfrontiersin.orgbiorxiv.org Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. frontiersin.org When the inner membrane is compromised, PI enters the cell and binds to DNA, resulting in a significant enhancement of its fluorescence. frontiersin.orgbiorxiv.org By monitoring the change in fluorescence intensity over time in the presence of KR-20, researchers can quantify the extent and kinetics of inner membrane damage.
These assays can be performed using a fluorescence spectrophotometer or a microplate reader, allowing for high-throughput screening and detailed kinetic analysis of KR-20's membrane-disrupting activity against various microbial strains. frontiersin.orgbiorxiv.org
Table 1: Common Assays for Microbial Membrane Permeabilization
| Assay Name | Target Membrane | Principle | Measurement |
| N-phenyl-1-naphthylamine (NPN) Uptake Assay | Outer Membrane (Gram-negative bacteria) | The hydrophobic probe NPN fluoresces strongly upon entering the lipid environment of a permeabilized outer membrane. researchgate.netfrontiersin.org | Increase in fluorescence intensity. |
| Propidium Iodide (PI) Uptake Assay | Inner Membrane | The membrane-impermeable dye PI enters through a damaged inner membrane and fluoresces upon intercalating with intracellular DNA. frontiersin.orgbiorxiv.org | Increase in fluorescence intensity. |
| Carboxyfluorescein Leakage Assay | Model Membranes (Liposomes) | Self-quenched carboxyfluorescein is released from liposomes upon membrane disruption, leading to an increase in fluorescence as it becomes diluted. nih.gov | Increase in fluorescence intensity. |
| DiSC3(5) Depolarization Assay | Inner Membrane | The membrane potential-sensitive dye DiSC3(5) is released from the inner membrane upon depolarization, resulting in increased fluorescence. frontiersin.org | Increase in fluorescence intensity. |
Studies on Immune Cell Activation and Cytokine Profiling
Beyond its direct antimicrobial effects, Human KR-20, like its parent molecule LL-37, can modulate the host immune response. This includes the activation of various immune cells and the subsequent production and release of cytokines, which are key signaling molecules in the immune system.
To investigate the influence of KR-20 on immune cell activation, researchers often expose primary human immune cells, such as peripheral blood mononuclear cells (PBMCs), neutrophils, or macrophages, to the peptide in vitro. The activation state of these cells can then be assessed through various methods, including flow cytometry to analyze the expression of cell surface markers associated with activation.
A crucial aspect of these studies is the comprehensive analysis of the cytokine response, known as cytokine profiling . A powerful tool for this is the cytokine antibody array . abcam.comrndsystems.comrndsystems.com This technology allows for the simultaneous detection and semi-quantitative or quantitative measurement of a large number of cytokines in a single sample, such as the supernatant from KR-20-treated immune cell cultures. abcam.comrndsystems.comrndsystems.com
These arrays are typically membrane-based sandwich immunoassays. rndsystems.com Capture antibodies specific for different cytokines are spotted onto a nitrocellulose membrane. The sample is incubated with the membrane, and any cytokines present bind to their corresponding antibodies. A cocktail of biotinylated detection antibodies is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. The resulting light signal is proportional to the amount of each cytokine present and can be captured and quantified using a CCD camera and densitometry software.
Table 2: Representative Cytokines Analyzed in Profiling Studies
| Cytokine Category | Examples | Potential Role in KR-20 Mediated Immunity |
| Pro-inflammatory Cytokines | IL-1α, IL-1β, IL-6, TNF-α | Mediate inflammatory responses, recruit immune cells. abcam.com |
| Anti-inflammatory Cytokines | IL-10, IL-1ra | Regulate and suppress inflammatory responses. abcam.com |
| Chemokines | IL-8 (CXCL8), MCP-1 (CCL2), MIP-1α (CCL3), MIP-1β (CCL4), RANTES (CCL5) | Attract specific types of immune cells to the site of infection or inflammation. abcam.com |
| Growth Factors | GM-CSF | Stimulate the production and differentiation of immune cells. abcam.com |
| Interferons | IFN-γ | Mediate antiviral and immunomodulatory responses. abcam.com |
This table provides a general overview of cytokine categories and is not based on specific experimental results for KR-20, which are currently limited.
Genetic and Proteomic Approaches for Studying KR-20 Expression and Processing
The expression of this compound is intrinsically linked to the regulation of the gene encoding its precursor, the cathelicidin (B612621) antimicrobial peptide (CAMP), and the subsequent proteolytic processing of the proprotein.
Transcriptomic Analysis of CAMP Gene Regulation
Understanding the factors that control the production of the cathelicidin precursor is fundamental to understanding the availability of KR-20. Transcriptomic analysis provides a comprehensive view of gene expression, and studies have focused on the transcriptional regulation of the human CAMP gene.
Research has shown that the expression of the CAMP gene is regulated by various signaling pathways. One of the key pathways involves cyclic AMP (cAMP). nih.govnih.govsemanticscholar.org Studies have demonstrated that cAMP signaling pathways can transcriptionally regulate CAMP expression in mucosal epithelial cells. nih.govnih.govsemanticscholar.org This regulation is mediated by the activation of specific transcription factors that bind to the promoter region of the CAMP gene.
Key transcription factors identified as activators of the CAMP promoter include cAMP-response element-binding protein (CREB) and activator protein-1 (AP-1) . nih.govnih.govsemanticscholar.org Conversely, the inducible cAMP early repressor (ICER) can compete with CREB and AP-1 for binding to the promoter, thereby repressing transcription and acting as a counter-regulatory mechanism. nih.govnih.govsemanticscholar.org Other transcription factors implicated in CAMP gene regulation include the Vitamin D receptor (VDR) and Hypoxia-inducible factor-1 (HIF-1). oncotarget.com
Methodologies used in these studies include:
Quantitative Real-Time PCR (qRT-PCR): To measure the levels of CAMP mRNA in cells under different stimulation conditions. semanticscholar.org
Reporter Gene Assays: To assess the activity of the CAMP promoter by linking it to a reporter gene (e.g., luciferase) and measuring the reporter's expression. nih.gov
Chromatin Immunoprecipitation (ChIP): To confirm the in vivo binding of transcription factors like CREB and AP-1 to the CAMP promoter.
Gene Silencing (e.g., using siRNA): To demonstrate the necessity of specific transcription factors for CAMP gene expression. nih.gov
Table 3: Key Transcriptional Regulators of the Human CAMP Gene
| Transcription Factor | Regulatory Effect | Signaling Pathway |
| CREB (cAMP-response element-binding protein) | Activation | cAMP signaling pathway nih.govnih.govsemanticscholar.org |
| AP-1 (Activator protein-1) | Activation | cAMP signaling pathway nih.govnih.govsemanticscholar.org |
| ICER (Inducible cAMP early repressor) | Repression | cAMP signaling pathway nih.govnih.govsemanticscholar.org |
| VDR (Vitamin D receptor) | Activation | Vitamin D signaling pathway oncotarget.com |
| HIF-1 (Hypoxia-inducible factor-1) | Activation | Hypoxia response pathway oncotarget.com |
| C/EBPα (CCAAT/enhancer-binding protein alpha) | Activation | Independent of VDR pathway oncotarget.com |
Proteomic Profiling of Cathelicidin Processing Products
The mature, active forms of cathelicidins, including KR-20, are generated through the proteolytic cleavage of the inactive proprotein, hCAP-18. Proteomic and peptidomic analyses are essential for identifying and quantifying the various peptide fragments produced from this processing.
Human sweat has been a valuable biological fluid for these studies, as it is a known source of cathelicidin peptides. researchgate.netnih.govnih.gov In-depth profiling of the human sweat proteome and peptidome is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . nih.govoup.com
The general workflow for such an analysis involves:
Sample Collection and Preparation: Sweat is collected, often after inducing perspiration, and processed to enrich for peptides and proteins. nih.govoup.com
Liquid Chromatography (LC): The complex mixture of peptides is separated based on their physicochemical properties, typically by reverse-phase high-performance liquid chromatography (HPLC).
Tandem Mass Spectrometry (MS/MS): As the separated peptides elute from the LC column, they are ionized and analyzed in a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects specific peptides for fragmentation, measuring the masses of the resulting fragments (MS2 scan).
Data Analysis: The fragmentation patterns (MS/MS spectra) are compared against protein sequence databases to identify the amino acid sequence of each peptide. This allows for the identification of KR-20 and other cathelicidin-derived peptides.
These proteomic studies have confirmed that the hCAP-18 precursor is processed into a variety of antimicrobial peptides in sweat, highlighting the complex proteolytic cascade that occurs on the skin to generate a functional antimicrobial barrier. nih.gov
Future Perspectives and Unanswered Questions in Human Kr 20 Research
Elucidation of Novel Biological Functions Beyond Antimicrobial Activity
Future research must systematically investigate the non-antimicrobial functions of KR-20 itself. Key unanswered questions include:
Does KR-20, independently of LL-37, act as a signaling molecule for immune cells?
Can KR-20 modulate inflammatory responses, for instance, by neutralizing lipopolysaccharides (LPS) from Gram-negative bacteria, a known function of LL-37? nih.gov
What role, if any, does KR-20 play in processes like angiogenesis or apoptosis, which are other known functions of its parent peptide? researchgate.net
Exploring these potential functions is critical for a comprehensive understanding of KR-20's contribution to innate immunity and its potential as a therapeutic agent that does more than just eliminate microbes.
Deeper Understanding of Tissue-Specific Regulation and Contextual Activity of KR-20
The generation and activity of KR-20 are not uniform throughout the body but are subject to precise, tissue-specific regulation. It is known that the full-length cathelicidin (B612621), LL-37, is proteolytically cleaved into smaller fragments, including KR-20, by specific enzymes such as kallikreins found in human sweat. nih.gov This points to a highly localized production of KR-20, particularly in the skin.
This localized generation raises several important questions for future studies:
Proteolytic Processing: Which specific proteases in different tissues are responsible for generating KR-20 from LL-37, and how is the activity of these enzymes regulated?
Environmental Context: How do local environmental factors within a specific tissue—such as pH, salt concentration, and the presence of other host molecules—affect the stability and activity of KR-20?
Gene Regulation: While the gene for the precursor protein (hCAP-18) is well-known, the regulatory networks that control its expression in different cell types and tissues are complex. nih.govmdpi.com Understanding the upstream regulation of the precursor is fundamental to understanding the potential availability of KR-20 in various tissues. elifesciences.org
A deeper insight into this tissue-specific regulation will clarify why KR-20 is present in certain biological niches and how its activity is fine-tuned to the specific needs of that environment.
Research Findings on KR-20 Precursor and Regulation
| Aspect | Key Finding | Implication for KR-20 | Reference |
|---|---|---|---|
| Precursor Molecule | Human KR-20 is a cleavage product of the 37-amino acid peptide LL-37, which itself is the C-terminal domain of the human cationic antimicrobial protein 18 (hCAP-18). | The biological presence of KR-20 is dependent on the expression and subsequent processing of its precursor, hCAP-18/LL-37. | nih.gov |
| Generating Enzymes | In human sweat, LL-37 is degraded to shorter fragments, including KR-20, by kallikrein proteases. | This demonstrates a clear mechanism for tissue-specific production of KR-20, particularly on the skin. | nih.gov |
| Regulatory Control | The expression of antimicrobial peptides can be induced by various factors, including Vitamin D, which is linked to Toll-like receptor (TLR) signaling pathways. | The amount of KR-20 available could be modulated by systemic or local factors that influence the expression of the CAMP gene, which codes for hCAP-18. | mdpi.com |
Exploration of Differential Mechanisms in Various Pathogen Classes
KR-20 exhibits broad-spectrum antimicrobial activity, yet its precise mechanism of action may differ significantly depending on the target pathogen. vulcanchem.com The peptide is effective against both Gram-positive and Gram-negative bacteria, as well as parasites. vulcanchem.commdpi.com This versatility suggests that while membrane disruption is a primary mechanism, the specifics of this interaction are adapted to the unique surface structures of different microbes.
Key areas for future exploration include:
Bacterial Membranes: Research on the smaller fragment KR-12 has shown it functions by separating anionic and zwitterionic lipids in Gram-negative bacteria, a mechanism less effective against the predominantly anionic membranes of Gram-positive bacteria. nih.gov It is crucial to determine if KR-20 operates under a similar or distinct paradigm and how its larger size influences this interaction.
Fungal Pathogens: The activity of human cathelicidins against fungi is established, but the specific role and mechanism of the KR-20 fragment are less clear. nih.gov Studies are needed to detail its interaction with the fungal cell wall and membrane, which differ significantly from bacterial structures.
Parasites: Research has demonstrated that LL-37 and its fragments, including KR-20, can reduce the integrity of Entamoeba histolytica trophozoites. mdpi.com The molecular targets on the parasite's surface and the downstream effects leading to cell death are poorly understood and represent a significant knowledge gap.
Observed Activity of KR-20 and Related Fragments
| Pathogen Class | Target Organism/Structure | Observed Effect | Reference |
|---|---|---|---|
| Gram-Negative Bacteria | General | The related fragment KR-12 is active against Gram-negative bacteria by inducing lipid phase separation in the membrane. | nih.gov |
| Gram-Positive Bacteria | General | LL-37 and its fragments demonstrate broad bactericidal activity against Gram-positive bacteria. The precise mechanism for KR-20 is an area of active research. | nih.gov |
| Parasites | Entamoeba histolytica | LL-37 and its fragments, including KR-20, reduce the integrity of trophozoites. | mdpi.com |
Investigating KR-20's Role in Inter-Kingdom Signaling and Microbiome Interactions
The concept of inter-kingdom signaling, where host molecules and microbial signals influence one another, is a rapidly emerging field. nih.govnih.gov Antimicrobial peptides, strategically located at the host-microbe interface (e.g., skin, gut), are prime candidates for mediating these interactions. nih.gov As KR-20 is actively generated on the skin, it is positioned to play a significant role in shaping the composition and behavior of the resident skin microbiome.
Unanswered questions in this domain are numerous:
Microbiome Modulation: Does the continuous presence of KR-20 on the skin select for specific microbial species, thereby actively curating the microbiome's structure? How do commensal bacteria develop tolerance to KR-20?
Bacterial Response: How do bacteria in the microbiome perceive and respond to KR-20? Does the peptide trigger stress responses or changes in gene expression in resident microbes, influencing community dynamics? plos.org
Host-Microbe Crosstalk: Could microbial products, in turn, regulate the production or degradation of KR-20 by influencing host cell behavior? This bidirectional communication is a hallmark of host-microbiome symbiosis but has not been explored in the context of KR-20. nih.gov
While direct evidence of KR-20 as a classical signaling molecule in inter-kingdom communication is currently lacking, its role as a powerful environmental modulator of the microbiome is undeniable. Future studies focusing on the complex interplay between KR-20 and microbial communities will be essential to fully appreciate its function in maintaining tissue homeostasis.
Q & A
Q. When should researchers use KR-20 instead of Cronbach’s alpha to assess test reliability?
KR-20 is specifically designed for dichotomous data (e.g., correct/incorrect answers coded as 1/0). Use it when analyzing binary response formats, such as multiple-choice tests with single correct answers. Cronbach’s alpha is more suitable for Likert-scale or continuous data. For example, a 57-item questionnaire with binary responses achieved a KR-20 of 0.75, meeting the threshold for reliability .
Q. What is the minimum acceptable KR-20 value for a reliable research instrument?
A KR-20 ≥ 0.70 is widely accepted for research instruments. For short tests (<50 items), 0.70 is sufficient, while longer tests (>50 items) should aim for ≥0.80 . For instance, a 6-item binary questionnaire achieved 0.73, and removing poorly performing items improved KR-20 to 0.86 in a mathematics achievement test .
Q. How is KR-20 calculated, and what factors influence its value?
The formula is:
where = number of items, = proportion of correct responses for item , , and = variance of total scores. Factors affecting KR-20 include:
Q. How does item removal impact KR-20 reliability?
Removing items with low discrimination (e.g., poor item-total correlations) or extreme difficulty can improve KR-20. For example, deleting two weakly correlated items increased KR-20 from 0.695 to 0.809 in a materialism scale . However, early-stage instrument development may warrant retaining items for broader validity .
Advanced Research Questions
Q. How do sample size and test length affect KR-20 stability?
Small samples () or short tests (<20 items) may yield inflated or unstable KR-20 values. A study with achieved KR-20 = 0.73, but larger samples are recommended for generalizability . For tests with 50+ items, KR-20 ≥ 0.80 is robust, as seen in a 57-item STEM assessment .
Q. What methodological steps resolve conflicting KR-20 and Cronbach’s alpha values?
Discrepancies arise from data type (binary vs. continuous). For mixed-format instruments, segment the analysis: apply KR-20 to binary subscales and Cronbach’s alpha to Likert-scale sections. A study using both methods reported KR-20 = 0.73 (binary) and Cronbach’s alpha = 0.74 (Likert), confirming instrument validity .
Q. How can item response theory (IRT) complement KR-20 in refining test reliability?
IRT models (e.g., Rasch) provide granular insights into item difficulty and discrimination, addressing KR-20’s limitation of overestimating reliability in heterogeneous samples. For example, Rasch reliability estimates are often lower but more accurate than KR-20, which assumes unidimensionality .
Q. What are the implications of low variance (σ2\sigma^2σ2) on KR-20 interpretation?
Low variance (e.g., ceiling/floor effects) artificially deflates KR-20. In a genetics achievement test, high mean scores reduced , but KR-20 = 0.81 still met reliability thresholds due to balanced item difficulty . Always report alongside KR-20 for context.
Q. How does KR-20 perform in longitudinal studies with repeated measurements?
KR-20 assesses internal consistency, not test-retest reliability. For longitudinal stability, combine KR-20 with test-retest correlations. A study on ecological concepts used KR-20 = 0.81 for baseline reliability, followed by ANOVA for longitudinal comparison .
Q. What advanced statistical methods validate KR-20 in multidimensional tests?
Factor analysis or multidimensional IRT can identify subscales where KR-20 should be computed separately. A science process skills study used KR-20 for overall reliability (0.75) and factor analysis to validate subdomains .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
